3-(2-methyl-1H-indol-3-yl)propan-1-amine

TAAR1 agonism Trace amine receptors Neuropsychiatric pharmacology

This 2-methyltryptamine derivative features a propan-1-amine side chain that fundamentally alters receptor pharmacology vs ethanamine analogs. Confirmed hTAAR1 agonist (IC50 574 nM) with no reported serotonin off-target activity—ideal for selective TAAR1 probe development. The extended side chain enables distinct GPCR binding studies; terminal amine permits rapid derivatization via amide coupling, reductive amination, or sulfonamide formation. Uncontrolled building block—unlike regulated 2-methyltryptamine—ensuring straightforward procurement for medicinal chemistry and chemical biology campaigns.

Molecular Formula C12H16N2
Molecular Weight 188.274
CAS No. 19017-54-0
Cat. No. B2625750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methyl-1H-indol-3-yl)propan-1-amine
CAS19017-54-0
Molecular FormulaC12H16N2
Molecular Weight188.274
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)CCCN
InChIInChI=1S/C12H16N2/c1-9-10(6-4-8-13)11-5-2-3-7-12(11)14-9/h2-3,5,7,14H,4,6,8,13H2,1H3
InChIKeyKTBVYWZVLZVVCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methyl-1H-indol-3-yl)propan-1-amine (CAS 19017-54-0) Technical Overview for R&D Procurement


3-(2-Methyl-1H-indol-3-yl)propan-1-amine (CAS 19017-54-0), molecular formula C12H16N2 and molecular weight 188.27 g/mol, is a substituted tryptamine derivative featuring a methyl group at the C2 position of the indole ring and an extended propan-1-amine side chain . As a tryptamine analog, it shares structural homology with the neurotransmitter serotonin (5-hydroxytryptamine) and serves as a versatile building block for the synthesis of bioactive indole-containing molecules [1]. The compound is commercially available primarily through custom synthesis and specialty chemical suppliers, typically at purities ≥95% .

Why 3-(2-Methyl-1H-indol-3-yl)propan-1-amine Cannot Be Replaced by Generic Tryptamine Analogs


In-class substitution of tryptamine derivatives is not scientifically valid due to profound structure-activity relationship (SAR) differences driven by substitution patterns. Tryptamine SAR studies demonstrate that substituents at the indole C2 position and side chain length dramatically alter receptor binding affinity, functional selectivity, and metabolic stability [1]. Specifically, the 2-methyl substitution in tryptamines is known to reduce serotonin receptor activity compared to unsubstituted tryptamine [2], while the propan-1-amine side chain in 3-(2-methyl-1H-indol-3-yl)propan-1-amine introduces distinct conformational flexibility and protonation states relative to the ethanamine side chain found in 2-methyltryptamine and serotonin . These structural distinctions preclude interchangeable use in receptor pharmacology studies, chemical probe development, or medicinal chemistry campaigns where precise molecular recognition is required.

Quantitative Differentiation of 3-(2-Methyl-1H-indol-3-yl)propan-1-amine for Scientific Selection


Trace Amine-Associated Receptor 1 (TAAR1) Agonist Activity vs. 2-Methyltryptamine

3-(2-Methyl-1H-indol-3-yl)propan-1-amine demonstrates measurable agonism at the human trace amine-associated receptor 1 (hTAAR1) with an IC50 value of 574 nM, whereas 2-methyltryptamine (the closest structural analog) shows no reported TAAR1 activity in the same assay system. This represents a functional selectivity distinction that is quantitatively defined [1].

TAAR1 agonism Trace amine receptors Neuropsychiatric pharmacology

Propan-1-amine Side Chain Confers Differential Receptor Binding Profile Relative to 2-Methyltryptamine

2-Methyltryptamine (2-MT), which contains an ethanamine side chain, exhibits dramatically reduced activity at serotonin receptors (5-HT1A and 5-HT2A) compared to unsubstituted tryptamine, with Ki values in the micromolar range for 5-HT1A and 5-HT2A [1]. The extended propan-1-amine side chain in 3-(2-methyl-1H-indol-3-yl)propan-1-amine introduces additional conformational flexibility and a distinct distance between the terminal amine and the indole core, which class-level SAR studies indicate will produce a different receptor binding and functional selectivity profile [2].

Serotonin receptors GPCR pharmacology Structure-activity relationship

Reduced Melting Point Facilitates Formulation and Handling vs. 2-Methyltryptamine

3-(2-Methyl-1H-indol-3-yl)propan-1-amine is typically supplied as an oil or low-melting solid at room temperature , whereas 2-methyltryptamine is a crystalline solid with a melting point of 108°C . This physicochemical distinction affects dissolution behavior, formulation strategies, and experimental handling protocols.

Physicochemical properties Formulation development Solid-state characterization

Versatile Building Block for Derivatization via Terminal Primary Amine

The terminal primary amine of 3-(2-methyl-1H-indol-3-yl)propan-1-amine is a synthetically accessible handle for amide bond formation, reductive amination, sulfonamide synthesis, and other derivatization reactions . This contrasts with 2-methyltryptamine, which is a controlled substance in multiple jurisdictions , potentially complicating procurement and use in certain research contexts.

Chemical synthesis Medicinal chemistry Building block

Recommended Application Scenarios for 3-(2-Methyl-1H-indol-3-yl)propan-1-amine Based on Quantitative Evidence


TAAR1 Agonist Probe Development and Target Validation Studies

Given the demonstrated hTAAR1 agonism (IC50 = 574 nM) [1], 3-(2-methyl-1H-indol-3-yl)propan-1-amine is suitable as a starting point for developing chemical probes targeting trace amine-associated receptor 1. This application is supported by the compound's lack of reported serotonin receptor activity, which reduces off-target confounding in TAAR1-focused studies. Researchers investigating TAAR1's role in schizophrenia, substance use disorders, or metabolic regulation may find this scaffold valuable for structure-activity relationship expansion.

Chemical Biology Studies Requiring Extended Side Chain Tryptamine Scaffolds

The propan-1-amine side chain distinguishes 3-(2-methyl-1H-indol-3-yl)propan-1-amine from ethanamine-containing tryptamines such as 2-methyltryptamine and serotonin [2]. This structural feature is particularly relevant for studies probing the conformational requirements of GPCR ligand binding pockets, transporter recognition, or enzyme active site geometry. The extended side chain may also influence membrane permeability and subcellular distribution in cellular assays.

Medicinal Chemistry Library Synthesis and Derivatization Programs

The terminal primary amine provides a versatile handle for rapid derivatization through amide coupling, reductive amination, sulfonamide formation, and urea synthesis . As an uncontrolled building block (unlike 2-methyltryptamine, which is regulated in multiple jurisdictions) , this compound offers a more accessible entry point for generating diverse tryptamine-derived libraries for hit identification and lead optimization campaigns in academic and industrial settings.

Technical Documentation Hub

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